3-(4-Pentylphenyl)azetidine Hydrochloride
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Overview
Description
3-(4-Pentylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pentyl group attached to the phenyl ring, which is further connected to an azetidine ring. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pentylphenyl)azetidine Hydrochloride typically involves the following steps:
Bromination: The starting material, 4-pentylphenol, undergoes bromination to form 4-pentylbromobenzene.
Amination: The brominated compound is then subjected to amination to introduce the azetidine ring, resulting in the formation of 3-(4-Pentylphenyl)azetidine.
Hydrochloride Formation: Finally, the azetidine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Pentylphenyl)azetidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at the azetidine ring or the phenyl group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the azetidine ring or phenyl group.
Scientific Research Applications
3-(4-Pentylphenyl)azetidine Hydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Pentylphenyl)azetidine Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system being studied.
Comparison with Similar Compounds
3-(4-Pentylphenyl)azetidine Hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-Pentylphenol: A phenolic compound with a similar pentyl group but lacking the azetidine ring.
3-(4-Methylphenyl)azetidine Hydrochloride: Similar azetidine structure but with a methyl group instead of a pentyl group.
3-(4-Butylphenyl)azetidine Hydrochloride: Similar azetidine structure with a butyl group instead of a pentyl group.
Properties
Molecular Formula |
C14H22ClN |
---|---|
Molecular Weight |
239.78 g/mol |
IUPAC Name |
3-(4-pentylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15-11-14;/h6-9,14-15H,2-5,10-11H2,1H3;1H |
InChI Key |
FVAHROFULLEOFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2CNC2.Cl |
Origin of Product |
United States |
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